Chlormephos

Description

This compound is an organic thiophosphate, an organothiophosphate insecticide and an organochlorine insecticide. It has a role as an agrochemical and an EC 3.1.1.7 (acetylcholinesterase) inhibitor.

Structure

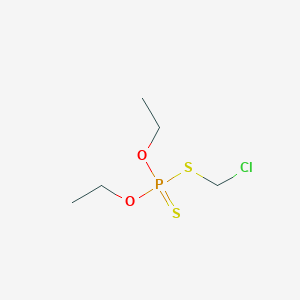

2D Structure

3D Structure

Properties

IUPAC Name |

chloromethylsulfanyl-diethoxy-sulfanylidene-λ5-phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12ClO2PS2/c1-3-7-9(10,8-4-2)11-5-6/h3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGTYWWGEWOBMAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=S)(OCC)SCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClO2PS2 | |

| Record name | CHLORMEPHOS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4909 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CHLORMEPHOS | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1682 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1037511 | |

| Record name | Chlormephos | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1037511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Chlormephos is a colorless liquid. Used as a soil insecticide. Not registered as a pesticide in the U.S. (EPA, 1998), Water-white liquid; [Merck Index] Colorless liquid; [ICSC], COLOURLESS LIQUID. | |

| Record name | CHLORMEPHOS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4909 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Chlormephos | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4317 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | CHLORMEPHOS | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1682 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

178 to 185 °F at 0.1 mmHg (EPA, 1998), 81-85 °C at 0.1 mm Hg | |

| Record name | CHLORMEPHOS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4909 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CHLORMEPHOS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6456 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

>100 °C | |

| Record name | CHLORMEPHOS | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1682 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

60 mg/l water at 20 °C, Miscible with most organic solvents, Solubility in water, g/100ml at 20 °C: 0.006 (very poor) | |

| Record name | CHLORMEPHOS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6456 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHLORMEPHOS | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1682 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.26 (EPA, 1998) - Denser than water; will sink, 1.260 at 20 °C, Relative density (water = 1): 1.26 | |

| Record name | CHLORMEPHOS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4909 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CHLORMEPHOS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6456 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHLORMEPHOS | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1682 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.0056 mmHg at 86 °F (EPA, 1998), 7.6 Pa at 30 °C, Vapor pressure at 20 °C: negligible | |

| Record name | CHLORMEPHOS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4909 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CHLORMEPHOS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6456 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHLORMEPHOS | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1682 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Impurities |

... major impurity ethion. /Technical material circa 85%/ | |

| Record name | CHLORMEPHOS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6456 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless liquid, Pale-colored liquid. | |

CAS No. |

24934-91-6 | |

| Record name | CHLORMEPHOS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4909 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Chlormephos | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24934-91-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chlormephos [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024934916 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chlormephos | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1037511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chlormephos | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.292 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHLORMEPHOS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1N10F47JUS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CHLORMEPHOS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6456 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHLORMEPHOS | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1682 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

Chlormephos: A Technical Guide to its Chemical Structure, Properties, and Biological Interactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlormephos is an organothiophosphate insecticide known for its efficacy against soil-dwelling insects. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and toxicological properties of this compound. It details the mechanism of action, focusing on the inhibition of acetylcholinesterase, and outlines its metabolic and environmental degradation pathways. Furthermore, this guide presents detailed experimental protocols for the synthesis, analysis of residues, and assessment of its acute toxicity, serving as a critical resource for researchers in toxicology, environmental science, and pesticide development.

Chemical Identity and Structure

This compound, with the IUPAC name S-(Chloromethyl) O,O-diethyl phosphorodithioate, is a colorless liquid organothiophosphate.[1][2][3] Its chemical structure is characterized by a phosphorodithioate core with two ethyl groups and a chloromethylthio side chain.

Table 1: Chemical Identification of this compound

| Identifier | Value | Reference(s) |

| IUPAC Name | S-(Chloromethyl) O,O-diethyl phosphorodithioate | [3] |

| CAS Number | 24934-91-6 | [4] |

| Molecular Formula | C5H12ClO2PS2 | [4] |

| Molecular Weight | 234.71 g/mol | [2] |

| SMILES | CCOP(=S)(OCC)SCCl | [1] |

| InChI | InChI=1S/C5H12ClO2PS2/c1-3-7-9(10,8-4-2)11-5-6/h3-5H2,1-2H3 | [1] |

| InChIKey | QGTYWWGEWOBMAK-UHFFFAOYSA-N | [1] |

Physicochemical Properties

This compound is a colorless liquid with low solubility in water but is miscible with most organic solvents.[2][4] It is relatively stable in neutral and weakly acidic media but hydrolyzes in alkaline conditions.[1]

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Physical State | Colorless liquid | [2] |

| Boiling Point | 81-85 °C at 0.1 mmHg | [2][4] |

| Density | 1.260 g/cm³ | [2][4] |

| Vapor Pressure | 0.0056 mmHg at 30 °C | [5] |

| Water Solubility | 60 mg/L at 20 °C | [4] |

| LogP (Octanol-Water Partition Coefficient) | 3.04 | [6] |

Biological Activity and Mechanism of Action

Acetylcholinesterase Inhibition

The primary mechanism of toxicity for this compound, like other organophosphate insecticides, is the inhibition of the enzyme acetylcholinesterase (AChE).[2][3][6] AChE is crucial for the termination of nerve impulses in cholinergic synapses by hydrolyzing the neurotransmitter acetylcholine (ACh).

The inhibition of AChE by this compound is an irreversible process involving the phosphorylation of a serine residue within the active site of the enzyme. This leads to an accumulation of acetylcholine in the synaptic cleft, causing continuous stimulation of cholinergic receptors. The resulting overstimulation of the nervous system leads to a range of toxic effects, including muscle spasms, paralysis, and ultimately, death.[3]

Toxicology

This compound is highly toxic to mammals through oral, dermal, and inhalation routes of exposure.[6][7]

Table 3: Toxicological Data for this compound

| Test | Species | Route | Value | Reference(s) |

| LD50 | Rat | Oral | 7 mg/kg | [4] |

| LD50 | Rat | Dermal | 27 mg/kg | [4] |

| LD50 | Rabbit | Dermal | >1600 mg/kg | [2] |

| LC50 | Rat | Inhalation (4h) | 88 mg/L | [7] |

| LC50 | Harlequin fish (96h) | - | 2.5 mg/L | [1] |

Metabolism and Degradation

Metabolic Pathway

In rats, this compound is rapidly metabolized and almost completely eliminated in the urine within 24 hours. The primary metabolites are diethyl phosphate and diethyl phosphorothioate.[1] The main soil metabolite of this compound is ethion.[2]

Environmental Fate

This compound is not expected to be persistent in soil, with a reported half-life of 28 days in sandy loam soil.[1] Its moderate aqueous solubility and low volatility suggest a low potential for leaching into groundwater.[6] Degradation in the environment can occur through hydrolysis and microbial action.[8]

Experimental Protocols

Synthesis of this compound

This compound can be synthesized by the reaction of an alkali salt of O,O-diethyldithiophosphoric acid with bromochloromethane.[1][2]

Detailed Protocol:

-

Preparation of Sodium O,O-diethyldithiophosphate: O,O-diethyldithiophosphoric acid is neutralized with a suitable base, such as sodium hydroxide, in an inert solvent.

-

Reaction: Bromochloromethane is added to the solution of sodium O,O-diethyldithiophosphate. The reaction is typically carried out under controlled temperature conditions.

-

Work-up and Purification: The reaction mixture is washed to remove salts and unreacted starting materials. The organic layer is then dried and the solvent is removed under reduced pressure. The crude product can be further purified by distillation.

Analytical Method for Residue Analysis

The determination of this compound residues in environmental samples like soil and water is typically performed using gas chromatography (GC) coupled with a selective detector, such as a flame photometric detector (FPD) or a mass spectrometer (MS).[1][9][10]

Sample Preparation (Soil):

-

Extraction: A known weight of the soil sample is extracted with an organic solvent, such as a mixture of acetone and dichloromethane.

-

Cleanup: The extract is concentrated and cleaned up using solid-phase extraction (SPE) to remove interfering co-extractives.

-

Analysis: The cleaned extract is then analyzed by GC-MS.

GC-MS Conditions (Illustrative):

-

Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

-

Carrier Gas: Helium at a constant flow rate.

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: Initial temperature of 60 °C, ramped to 280 °C.

-

Mass Spectrometer: Operated in electron ionization (EI) mode with selected ion monitoring (SIM) for quantification.

Acute Oral Toxicity (LD50) Determination

The acute oral toxicity of this compound is determined using a standardized protocol, typically following OECD or EPA guidelines.

Protocol Outline:

-

Test Animals: Young adult rats (e.g., Wistar or Sprague-Dawley strain) of a single sex are used.

-

Housing and Acclimatization: Animals are housed in standard conditions and acclimatized for at least 5 days before the study.

-

Dose Administration: this compound, dissolved in a suitable vehicle (e.g., corn oil), is administered by oral gavage to fasted animals.

-

Dose Levels: A range of dose levels is tested to determine the dose that causes mortality in 50% of the animals.

-

Observation: Animals are observed for clinical signs of toxicity and mortality for at least 14 days.

-

Data Analysis: The LD50 value and its confidence limits are calculated using appropriate statistical methods.

Conclusion

This technical guide has provided a detailed overview of the chemical and biological properties of this compound. The data presented, including its chemical structure, physicochemical characteristics, toxicological profile, and mechanism of action, are essential for researchers in the fields of pesticide science, toxicology, and environmental safety. The outlined experimental protocols for synthesis, analysis, and toxicity testing offer a practical resource for laboratory investigations involving this compound. A thorough understanding of this compound is crucial for its safe handling, the development of effective analytical methods, and the assessment of its environmental and health impacts.

References

- 1. This compound | C5H12ClO2PS2 | CID 32739 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound – Wikipedia [de.wikipedia.org]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound [drugfuture.com]

- 5. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. This compound (Ref: MC 2188) [sitem.herts.ac.uk]

- 7. agilent.com [agilent.com]

- 8. Understanding the Fate of Pesticides after Application – Pesticide Environmental Stewardship [pesticidestewardship.org]

- 9. atsdr.cdc.gov [atsdr.cdc.gov]

- 10. epa.gov [epa.gov]

An In-depth Technical Guide to the Synthesis of S-(chloromethyl) O,O-diethyl phosphorodithioate

For Researchers, Scientists, and Drug Development Professionals

Introduction: S-(chloromethyl) O,O-diethyl phosphorodithioate is a key organophosphorus intermediate utilized in the synthesis of various compounds, including some insecticides. This document provides a comprehensive overview of its synthesis, detailing established experimental protocols, quantitative data, and reaction workflows. The information presented is collated from scientific literature and patents to aid researchers in understanding the chemical principles and practical considerations for the preparation of this compound.

Synthetic Pathways

The synthesis of S-(chloromethyl) O,O-diethyl phosphorodithioate can be achieved through several distinct chemical routes. The primary methods involve the chloromethylation of an O,O-diethyl phosphorodithioate salt or the reaction of O,O-diethyl phosphorothioite with a chloromethylsulfenyl species.

Experimental Protocols

Detailed methodologies for the principal synthetic routes are outlined below. These protocols are based on published procedures and provide a foundation for laboratory-scale synthesis.

Method 1: Chloromethylation of O,O-diethyl phosphorodithioic acid salts

This approach involves the reaction of a salt of O,O-diethyl phosphorodithioic acid with a suitable chloromethylating agent.

-

Protocol 1.1: Using Methylene Chloride

-

Reactants : O,O-diethyl phosphorodithioic acid, sodium carbonate, methylene chloride, and dimethylformamide (DMF).

-

Procedure : To a stirred mixture of sodium carbonate (0.05 mol), a large excess of methylene chloride (350 ml, 5.5 mol), and DMF (150 ml), O,O-diethyl phosphorodithioic acid (0.05 mol) is added over a period of 15 minutes. The reaction mixture is then heated to reflux (approximately 48°C) for 22 hours. Following the reaction, the mixture is concentrated, and the residue is stirred with water (400 ml). The product is extracted with hexane, and the combined organic extracts are processed to isolate the final product.[1] A polar co-solvent like DMF is critical for the reaction to proceed.[1] The amount of DMF used is also a crucial factor, with optimal results observed when it constitutes about 20-40% of the reaction mixture volume.[1]

-

-

Protocol 1.2: Using Ammonium O,O-diethyl phosphorodithioate

-

Reactants : Ammonium O,O-diethyl phosphorodithioate, methylene chloride, and DMF.

-

Procedure : A mixture of ammonium O,O-diethyl phosphorodithioate (0.05 mol), methylene chloride (400 ml), and DMF (100 ml) is heated at reflux (approximately 49°C) for 22 hours. The work-up procedure is similar to that described in Protocol 1.1 to yield the desired product.[1]

-

Method 2: Reaction of O,O-diethyl phosphorothioite with Chloromethylsulfenyl Species

This alternative route utilizes O,O-diethyl phosphorothioite as the starting material, which reacts with a chloromethylsulfenyl compound.

-

Protocol 2.1: Using Chloromethyl Thiocyanate

-

Reactants : O,O-diethyl phosphorothioite, chloromethyl thiocyanate, and a base (e.g., sodium carbonate or potassium hydroxide).

-

Procedure with Sodium Carbonate : A mixture of O,O-diethyl phosphorothioite (0.03 mol), chloromethyl thiocyanate (0.03 mol), and sodium carbonate (0.03 mol) in acetone (50 ml) is stirred at room temperature overnight. The product is then isolated from the reaction mixture.[2]

-

Procedure with Phase Transfer Catalysis : O,O-diethyl phosphorothioite (0.003 mol), chloromethyl thiocyanate (0.003 mol), 50% aqueous potassium hydroxide (0.006 mol), and a catalytic amount of benzyltriethylammonium chloride are stirred for 30 minutes. A mild exotherm is typically observed. The product is then extracted and purified.[2]

-

-

Protocol 2.2: Using Chloromethylsulfenyl Chloride

-

Reactants : O,O-diethyl phosphorothioite and chloromethylsulfenyl chloride.

-

Procedure : The reagents are allowed to react directly without any solvent or base. The reaction is exothermic and proceeds to give a good yield of the target compound.[2]

-

Quantitative Data Summary

The following table summarizes the quantitative data reported for the different synthetic methods.

| Method | Starting Materials | Solvent(s) | Base | Conditions | Yield | Boiling Point |

| 1.1 [1] | O,O-diethyl phosphorodithioic acid, Methylene chloride | DMF | Sodium carbonate | Reflux (48°C), 22 hours | Good | Not specified |

| 1.2 [1] | Ammonium O,O-diethyl phosphorodithioate, Methylene chloride | DMF | None | Reflux (49°C), 22 hours | 68% | 121-126°C / 4.5 mm |

| 2.1 (Na₂CO₃) [2] | O,O-diethyl phosphorothioite, Chloromethyl thiocyanate | Acetone | Sodium carbonate | Room temp, overnight | 98% (crude) | Not specified |

| 2.1 (PTC) [2] | O,O-diethyl phosphorothioite, Chloromethyl thiocyanate | Water | Potassium hydroxide | Room temp, 30 mins | 56% | Not specified |

| 2.2 [2] | O,O-diethyl phosphorothioite, Chloromethylsulfenyl chloride | None | None | Exothermic | Good | Not specified |

Reaction Workflow Diagrams

The following diagrams illustrate the logical flow of the synthetic pathways described above.

Caption: Workflow for the synthesis via chloromethylation.

Caption: Workflow for the synthesis using chloromethylsulfenyl species.

References

Chlormephos (CAS No. 24934-91-6): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlormephos, an organothiophosphate insecticide, is a potent neurotoxic agent effective against a range of soil and foliage pests.[1] Its efficacy stems from its action as a cholinesterase inhibitor, a mechanism it shares with other organophosphate compounds.[1][2] This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, toxicological data, and detailed experimental protocols relevant to its study. The information is intended to support researchers and professionals in drug development and environmental science in understanding the technical aspects of this compound.

Physicochemical and Toxicological Data

The following tables summarize the key quantitative data for this compound, facilitating easy reference and comparison.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 24934-91-6 | |

| Molecular Formula | C5H12ClO2PS2 | [3] |

| Molecular Weight | 234.71 g/mol | [3] |

| Physical State | Colorless liquid | [2] |

| Boiling Point | 81-85 °C at 0.1 mmHg | |

| Vapor Pressure | 0.0056 mmHg at 30°C | |

| Water Solubility | 60 mg/L at 20°C | [3] |

| Log P (octanol-water) | 3.0 (estimated) |

Table 2: Acute Toxicity Data for this compound

| Test | Species | Route | Value | Reference |

| LD50 | Rat | Oral | 7 mg/kg | |

| LD50 | Rat | Dermal | 27 mg/kg | |

| LC50 | Rat | Inhalation | 88 mg/m³ (4h) | |

| LD50 | Bobwhite quail | Oral | 20 mg/kg | |

| LC50 | Rainbow trout | 96h | 1.5 mg/L | |

| EC50 | Daphnia magna | 48h | 0.00016 mg/L | |

| LD50 | Honeybee (Apis mellifera) | Contact | 0.1 µ g/bee |

Mechanism of Action: Acetylcholinesterase Inhibition

This compound exerts its toxic effects primarily through the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system.[1][2] AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine at synaptic junctions. By inhibiting AChE, this compound causes an accumulation of acetylcholine, leading to overstimulation of cholinergic receptors, resulting in neuromuscular paralysis and ultimately, death of the target organism.

Figure 1. Simplified signaling pathway of acetylcholinesterase (AChE) and its inhibition by this compound.

Experimental Protocols

The following sections provide generalized methodologies for key experiments related to the toxicological and environmental assessment of this compound. These protocols are based on standard guidelines and should be adapted to specific laboratory conditions and research objectives.

Acetylcholinesterase Inhibition Assay (In Vitro)

This protocol describes a colorimetric method to determine the in vitro inhibition of acetylcholinesterase by this compound, based on the Ellman method.

Materials:

-

Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel, human recombinant)

-

This compound (analytical grade)

-

Acetylthiocholine iodide (ATCI)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Phosphate buffer (0.1 M, pH 8.0)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 412 nm

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol) and make serial dilutions in phosphate buffer.

-

Prepare working solutions of AChE, ATCI, and DTNB in phosphate buffer. The final concentrations in the assay wells should be optimized.

-

-

Assay Protocol:

-

To each well of a 96-well microplate, add 25 µL of the this compound dilution (or buffer for control).

-

Add 50 µL of the AChE solution to each well.

-

Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a pre-determined time (e.g., 15 minutes) to allow for the interaction between the inhibitor and the enzyme.

-

Initiate the reaction by adding 50 µL of the DTNB solution followed immediately by 50 µL of the ATCI solution to each well.

-

Measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for 5-10 minutes using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute) for each concentration of this compound.

-

Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).

-

Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

-

Figure 2. Experimental workflow for the in vitro acetylcholinesterase inhibition assay.

Acute Oral Toxicity (LD50) Determination in Rodents (Up-and-Down Procedure)

This protocol outlines a method to determine the acute oral LD50 of this compound in rats or mice, following the principles of the Up-and-Down Procedure (UDP) to minimize animal usage.

Materials:

-

This compound (analytical grade)

-

Vehicle for administration (e.g., corn oil)

-

Test animals (e.g., Wistar rats, both sexes)

-

Oral gavage needles

-

Cages with appropriate housing conditions

Procedure:

-

Acclimatization: Acclimatize animals to laboratory conditions for at least 5 days before the study.

-

Dose Preparation: Prepare a series of dose concentrations of this compound in the chosen vehicle.

-

Dosing:

-

Administer a single oral dose of this compound to one animal using an oral gavage needle. The initial dose is selected based on available toxicity data.

-

Observe the animal for signs of toxicity for up to 14 days.

-

If the animal survives, the next animal is given a higher dose. If the animal dies, the next animal receives a lower dose. The dose progression factor is typically 1.5-2.0.

-

Continue this sequential dosing until the stopping criteria are met (e.g., a specified number of reversals in outcome).

-

-

Observation:

-

Observe animals for clinical signs of toxicity at regular intervals (e.g., 1, 4, 24 hours, and daily thereafter) for 14 days.

-

Record body weights at the start and end of the study.

-

Perform a gross necropsy on all animals at the end of the study.

-

-

Data Analysis:

-

The LD50 value and its confidence interval are calculated using a maximum likelihood method based on the pattern of survivals and deaths.

-

Environmental Fate: Soil Metabolism Study

This protocol describes a laboratory study to assess the rate and pathway of this compound degradation in soil under aerobic conditions.

Materials:

-

Radiolabeled ([¹⁴C]) this compound

-

Non-radiolabeled this compound (analytical grade)

-

Representative soil sample(s) with known characteristics (pH, organic matter content, texture)

-

Incubation flasks with traps for volatile organics and CO₂ (e.g., polyurethane foam and potassium hydroxide solution)

-

Environmental chamber with controlled temperature and humidity

-

Analytical instrumentation for separation and quantification (e.g., HPLC with radioactivity detector, Liquid Scintillation Counter - LSC)

Procedure:

-

Soil Preparation and Treatment:

-

Sieve the soil and adjust its moisture content to a specified level (e.g., 50-75% of field capacity).

-

Treat the soil with a solution of [¹⁴C]-Chlormephos at a concentration relevant to its agricultural use.

-

-

Incubation:

-

Place the treated soil samples in the incubation flasks.

-

Incubate the flasks in the dark in an environmental chamber at a constant temperature (e.g., 20-25°C) for a period of up to 120 days.

-

Maintain aerobic conditions by periodically flushing the flasks with air.

-

-

Sampling and Analysis:

-

At specified time intervals, remove replicate soil samples for analysis.

-

Extract the soil samples with an appropriate solvent (e.g., acetonitrile/water mixture).

-

Analyze the extracts using HPLC to separate the parent this compound from its degradation products.

-

Quantify the radioactivity in the parent compound, degradation products, and unextracted soil residues using LSC.

-

Analyze the trapping solutions to determine the amount of volatile organic compounds and mineralized ¹⁴CO₂.

-

-

Data Analysis:

-

Determine the dissipation rate of this compound in the soil and calculate its half-life (DT50).

-

Identify and quantify the major degradation products.

-

Construct a mass balance to account for the distribution of radioactivity over time.

-

Figure 3. Workflow for a laboratory soil metabolism study of this compound.

Conclusion

This technical guide provides essential data and standardized methodologies for the scientific investigation of this compound. The information presented is intended to serve as a foundational resource for researchers engaged in toxicological and environmental assessments of this and similar organophosphate compounds. Adherence to rigorous and well-documented experimental protocols is crucial for generating reliable and comparable data, which is fundamental for both regulatory purposes and advancing scientific understanding.

References

Toxicological Profile of Chlormephos in Mammals: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Chlormephos is an organothiophosphate insecticide that is not approved for use in the European Union and is not registered as a pesticide in the United States.[1] As such, publicly available, in-depth toxicological data from regulatory bodies is limited. This guide synthesizes the available scientific literature and provides information on the closely related and extensively studied organophosphate, chlorpyrifos, as a surrogate where this compound-specific data is unavailable.

Executive Summary

This compound is a non-systemic insecticide with contact and stomach action, belonging to the organophosphate class of chemicals.[2][3] Like other organophosphates, its primary mechanism of toxicity is the inhibition of acetylcholinesterase (AChE), an enzyme crucial for the proper functioning of the nervous system.[4][5] This inhibition leads to an accumulation of the neurotransmitter acetylcholine, resulting in a range of neurotoxic effects.[5] this compound is classified as highly toxic to mammals if ingested, inhaled, or absorbed through the skin.[3] This document provides a comprehensive overview of the available toxicological data for this compound in mammals, including its acute toxicity, mechanism of action, and, where data is limited, information from surrogate organophosphates.

Physicochemical Properties

| Property | Value | Reference |

| Chemical Name | S-(Chloromethyl) O,O-diethyl phosphorodithioate | [1] |

| CAS Number | 24934-91-6 | [1] |

| Molecular Formula | C5H12ClO2PS2 | [1] |

| Molecular Weight | 234.7 g/mol | [1] |

| Physical State | Colorless liquid | [1] |

| Vapor Pressure | 0.057 mm Hg at 30 °C | [6] |

| Water Solubility | Moderately soluble | [3] |

Toxicokinetics and Metabolism

Following oral administration in rats, this compound is almost completely eliminated within 24 hours, primarily in the urine as diethyl phosphate and diethyl phosphorothioate.[1] The metabolism of organophosphates like this compound generally occurs in the liver and involves two main phases. Phase I reactions include oxidation and hydrolysis, often mediated by cytochrome P450 enzymes.[7] For many organothiophosphates, a key activation step is the oxidative desulfuration to the corresponding oxon, which is a more potent inhibitor of acetylcholinesterase.[8]

Mechanism of Action: Acetylcholinesterase Inhibition

The primary mechanism of toxicity for this compound and other organophosphates is the inhibition of acetylcholinesterase (AChE).[4][5] AChE is responsible for hydrolyzing the neurotransmitter acetylcholine (ACh) in synaptic clefts and at the neuromuscular junction. By inhibiting AChE, this compound causes an accumulation of ACh, leading to overstimulation of muscarinic and nicotinic receptors.[5] This results in a cholinergic crisis characterized by a wide range of symptoms affecting the central and peripheral nervous systems.[5]

Toxicological Studies

Acute Toxicity

This compound exhibits high acute toxicity in mammals via oral and dermal routes of exposure.[3]

Table 1: Acute Toxicity of this compound

| Species | Route | LD50 | Reference |

| Rat (Male) | Oral | 2-11 mg/kg | [9] |

| Rabbit | Dermal | >25 mg/kg | [1] |

Experimental Protocol: Acute Oral Toxicity (General Guideline - OECD 425)

-

Test Species: Typically rats, nulliparous, non-pregnant females.

-

Housing: Housed individually.

-

Acclimation: At least 5 days.

-

Fasting: Food is withheld overnight before dosing.

-

Dosing: A single dose of the test substance is administered by gavage. The initial dose is selected based on available information. Subsequent doses are adjusted up or down depending on the outcome of the previous animal.

-

Observation Period: Animals are observed for at least 14 days.

-

Endpoints: Mortality, clinical signs of toxicity, body weight changes, and gross necropsy findings.

-

Data Analysis: The LD50 is calculated using the maximum likelihood method.

Sub-chronic and Chronic Toxicity

For the related compound, chlorpyrifos, a 2-year dietary study in Fischer 344 rats established a No-Observed-Adverse-Effect Level (NOAEL) for systemic toxicity.[6][10]

Table 2: Chronic Toxicity of Chlorpyrifos (Surrogate for this compound)

| Species | Duration | Route | NOAEL | LOAEL | Effects at LOAEL | Reference |

| Rat (Fischer 344) | 2 years | Dietary | 0.1 mg/kg/day | 1.0 mg/kg/day | Inhibition of plasma and RBC cholinesterase | [6] |

| Dog | 1 year | Dietary | 3.13 mg/kg/day | 50 mg/kg/day | Not specified | [11][12] |

Experimental Protocol: 90-Day Oral Toxicity Study (General Guideline - OECD 408)

-

Test Species: Typically rats.

-

Groups: At least three dose groups and a control group, with an equal number of male and female animals in each group.

-

Dosing: The test substance is administered daily in the diet or by gavage for 90 days.

-

Observations: Daily clinical observations, weekly body weight and food consumption measurements.

-

Clinical Pathology: Hematology, clinical chemistry, and urinalysis at termination.

-

Pathology: Gross necropsy, organ weights, and histopathological examination of a comprehensive set of tissues.

-

Endpoints: Identification of target organs, characterization of toxic effects, and determination of the NOAEL.[13]

Genotoxicity

Comprehensive genotoxicity data for this compound is limited. A study on 22 organophosphorus pesticides found that several ethyl-organophosphates, including the related chlorpyrifos, were mutagenic in an in vivo mouse micronucleus assay.[14] Most methyl-organophosphates were positive only in in vitro assays.[14]

Table 3: Genotoxicity Profile (General for Organophosphates)

| Assay | Test System | Result for some Organophosphates |

| Ames Test (Bacterial Reverse Mutation) | Salmonella typhimurium | Generally negative |

| In vitro Mammalian Cell Gene Mutation | e.g., Mouse Lymphoma Assay | Can be positive |

| In vivo Micronucleus Test | Rodent bone marrow | Can be positive |

Experimental Protocol: In Vivo Mammalian Erythrocyte Micronucleus Test (General Guideline - OECD 474)

-

Test Species: Typically mice or rats.

-

Dosing: The test substance is administered, usually on one or more occasions.

-

Sample Collection: Bone marrow or peripheral blood is collected at appropriate times after treatment.

-

Analysis: Erythrocytes are examined for the presence of micronuclei, which are small nuclei that form from chromosome fragments or whole chromosomes that are not incorporated into the main nucleus during cell division.[15]

-

Endpoints: The frequency of micronucleated immature (polychromatic) erythrocytes is the primary endpoint.[15]

Carcinogenicity

Specific carcinogenicity bioassays for this compound are not publicly available. The US EPA and other regulatory agencies typically require two-year carcinogenicity studies in two rodent species (usually rats and mice) for pesticides intended for food use.[16] A 2-year dietary study of the related compound chlorpyrifos in Fischer 344 rats did not show evidence of carcinogenicity at doses up to 10 mg/kg/day.[6][10]

Experimental Protocol: Carcinogenicity Study (General Guideline - OECD 451)

-

Test Species: Two rodent species, typically rats and mice.

-

Groups: At least three dose groups and a control group, with a sufficient number of animals of each sex to allow for meaningful statistical analysis.

-

Dosing: The test substance is administered in the diet, drinking water, or by gavage for the majority of the animal's lifespan (e.g., 24 months for rats).

-

Observations: Regular clinical observations, body weight and food consumption measurements, and palpation for masses.

-

Pathology: Complete gross necropsy and histopathological examination of all tissues from all animals.

-

Endpoints: Incidence, type, and location of tumors.

Reproductive and Developmental Toxicity

Information specific to this compound is scarce. Studies on the related compound chlorpyrifos have been conducted.

Reproductive Toxicity: A two-generation reproductive toxicity study in rats with chlorpyrifos did not show adverse effects on fertility or reproductive organ structure or function at parentally toxic dose levels.[17]

Developmental Toxicity: A developmental toxicity study of chlorpyrifos in rats showed fetotoxic and teratogenic effects at a maternally toxic dose of 25 mg/kg/day.[18] In another study, developmental toxicity was observed in rats at maternally toxic doses, but no teratogenic effects were noted.[19] A study in rabbits on a major metabolite of chlorpyrifos did not show fetotoxic or teratogenic effects even at maternally toxic doses.[19]

Table 4: Reproductive and Developmental Toxicity of Chlorpyrifos (Surrogate for this compound)

| Study Type | Species | NOAEL (Developmental) | LOAEL (Developmental) | Effects at Developmental LOAEL | Reference |

| Two-Generation Reproduction | Rat | 1.0 mg/kg/day | 5.0 mg/kg/day | Decreased pup body weight and increased pup mortality (F1 generation only) | [17] |

| Developmental | Rat | 15 mg/kg/day | 25 mg/kg/day | Decreased fetal weight and viability, increased fetal death and resorptions, increased variations | [18] |

| Developmental | Rabbit | >250 mg/kg/day (for metabolite TCP) | - | No effects observed | [19] |

Experimental Protocol: Two-Generation Reproductive Toxicity Study (General Guideline - OECD 416)

-

Test Species: Typically rats.[17]

-

Generations: Two generations of animals are studied (P and F1), with the production of an F1 and F2 litter, respectively.

-

Dosing: The test substance is administered continuously to the parental (P) generation before mating, during mating, gestation, and lactation. Dosing continues for the F1 generation through their maturation and production of the F2 generation.[2][17]

-

Endpoints: Effects on male and female fertility, mating behavior, conception, gestation, parturition, lactation, and offspring viability, growth, and development are evaluated.[2][17] The NOAEL for parental, reproductive, and offspring toxicity is determined.[17]

Conclusion

This compound is a highly toxic organophosphate insecticide with a primary mechanism of action involving the inhibition of acetylcholinesterase. While acute toxicity data in mammals is available, there is a significant lack of publicly accessible, detailed information on its sub-chronic, chronic, genotoxic, carcinogenic, reproductive, and developmental effects. The information available on the closely related compound, chlorpyrifos, suggests that these endpoints are of potential concern. Further research and the public release of comprehensive toxicological studies are necessary for a complete risk assessment of this compound in mammals. Researchers and professionals should exercise extreme caution when handling this compound due to its high acute toxicity.

References

- 1. This compound | C5H12ClO2PS2 | CID 32739 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound (Ref: MC 2188) [sitem.herts.ac.uk]

- 3. Comparative pharmacokinetics of chlorpyrifos versus its major metabolites following oral administration in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. npic.orst.edu [npic.orst.edu]

- 5. nj.gov [nj.gov]

- 6. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 7. stacks.cdc.gov [stacks.cdc.gov]

- 8. pjoes.com [pjoes.com]

- 9. Buy this compound | 24934-91-6 [smolecule.com]

- 10. researchgate.net [researchgate.net]

- 11. Comparison of the in vitro sensitivity of rat acetylcholinesterase to chlorpyrifos-oxon: what do tissue IC50 values represent? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Organophosphate Toxicosis in Animals - Toxicology - Merck Veterinary Manual [merckvetmanual.com]

- 13. EU Pesticides Database [ec.europa.eu]

- 14. [Induction of micronucleus by organophosphorus pesticides both in vivo and in vitro] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Search for chemicals - ECHA [echa.europa.eu]

- 16. TOXICOKINETICS, SUSCEPTIBLE POPULATIONS, BIOMARKERS, CHEMICAL INTERACTIONS - Toxicological Profile for 1,2-Dichloropropane - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. Reproductive toxicity – two-generation study | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 18. researchgate.net [researchgate.net]

- 19. Developmental toxicity studies in rats and rabbits with 3,5,6-trichloro-2-pyridinol, the major metabolite of chlorpyrifos - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Environmental Fate and Transport of Chlormephos

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Chlormephos, an organothiophosphate insecticide, is characterized by its high acute toxicity and moderate persistence in the environment. Its environmental fate is governed by a combination of transport and transformation processes, including soil sorption, hydrolysis, photolysis, and microbial degradation. Understanding these processes is critical for assessing the potential environmental risks associated with its use. This guide provides a comprehensive overview of the environmental fate and transport of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing critical pathways to support research and risk assessment efforts.

Physicochemical Properties

The environmental behavior of this compound is fundamentally influenced by its physicochemical properties. These properties determine its partitioning between soil, water, and air, as well as its susceptibility to various degradation mechanisms. A summary of key physicochemical data is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₅H₁₂ClO₂PS₂ | [1] |

| Molecular Weight | 234.7 g/mol | [1] |

| Physical State | Colorless liquid | [1] |

| Water Solubility | 60 mg/L at 20°C | [2] |

| Vapor Pressure | 0.057 mm Hg at 25°C | [2] |

| Log P (Octanol-Water Partition Coefficient) | 3.0 (estimated) | [2] |

| Henry's Law Constant | 2.9 x 10⁻⁴ atm-m³/mol (estimated) | [2] |

Environmental Fate and Transport Mechanisms

Abiotic Degradation

2.1.1. Hydrolysis

Experimental Protocol: Hydrolysis Rate Determination (Based on OECD Guideline 111)

A standardized protocol to determine the rate of hydrolysis of this compound at various pH and temperature values involves the following steps:

-

Preparation of Buffer Solutions: Prepare sterile aqueous buffer solutions at pH 4, 7, and 9.

-

Test Substance Addition: Add a known concentration of this compound (typically radiolabeled for ease of analysis) to each buffer solution. The concentration should be below its water solubility limit.

-

Incubation: Incubate the solutions in the dark at a constant temperature (e.g., 25°C, 50°C) to prevent photodegradation.

-

Sampling: At predetermined time intervals, collect aliquots from each solution.

-

Analysis: Analyze the concentration of the parent this compound and any major degradation products using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Data Analysis: Determine the pseudo-first-order rate constants and half-lives for the degradation of this compound at each pH and temperature.

2.1.2. Photolysis

Photodegradation can contribute to the breakdown of this compound in surface waters and on soil surfaces. The rate of photolysis depends on the intensity and wavelength of light, as well as the presence of photosensitizers in the environment. Irradiation of this compound in acetonitrile solutions with 350 nm light in the presence of sensitizers like alpha-dicarbonyl compounds and benzoin leads to the formation of several products, with O,O-diethyl phosphate as the ultimate oxidation product.[2] In the absence of these sensitizers, this compound is resistant to photodegradation.[2]

Experimental Protocol: Aqueous Photolysis Quantum Yield Determination

Determining the quantum yield is essential for predicting the photolytic half-life of this compound in the environment.

-

Solution Preparation: Prepare a solution of this compound in purified water.

-

Actinometer: Use a chemical actinometer with a known quantum yield (e.g., p-nitroanisole/pyridine) to measure the photon flux of the light source.

-

Irradiation: Irradiate both the this compound solution and the actinometer solution simultaneously with a light source that simulates sunlight (e.g., a xenon arc lamp).

-

Analysis: Monitor the degradation of both this compound and the actinometer over time using HPLC or a similar technique.

-

Calculation: Calculate the quantum yield of this compound by comparing its degradation rate to that of the actinometer.

Biotic Degradation

2.2.1. Soil Microbial Degradation

Microbial degradation is a primary mechanism for the dissipation of this compound in soil. The half-life of this compound in sandy loam soil has been reported to be 28 days.[2] Another source indicates a typical soil degradation DT₅₀ of 20 days. A key metabolite identified in soil is ethion.[2] The rate of microbial degradation is influenced by soil type, organic matter content, moisture, temperature, and the composition of the microbial community. While specific microorganisms responsible for this compound degradation are not well-documented, bacteria such as Ochrobactrum thiophenivorans and Enterobacter strain B-14 have been shown to degrade the structurally similar pesticide chlorpyrifos.[5][6]

Experimental Protocol: Aerobic and Anaerobic Soil Degradation (Based on OECD Guideline 307)

This protocol outlines the procedure to assess the rate and pathway of this compound degradation in soil under both aerobic and anaerobic conditions.

-

Soil Selection and Preparation: Select and characterize representative agricultural soils. Adjust the moisture content to a specified level (e.g., 40-60% of maximum water holding capacity).

-

Test Substance Application: Apply radiolabeled this compound to the soil samples at a concentration relevant to its agricultural use.

-

Incubation:

-

Aerobic: Incubate the soil samples in the dark at a constant temperature (e.g., 20°C) with a continuous flow of humidified air. Trap evolved ¹⁴CO₂ in an alkaline solution.

-

Anaerobic: After an initial aerobic phase to establish microbial activity, flood the soil samples with water and purge with an inert gas (e.g., nitrogen) to create anaerobic conditions.

-

-

Sampling and Extraction: At various time points, collect soil samples and extract them with appropriate organic solvents.

-

Analysis: Analyze the extracts for the parent this compound and its degradation products using techniques like HPLC with radiometric detection and/or GC-MS. Quantify the amount of ¹⁴CO₂ and non-extractable residues.

-

Data Analysis: Determine the degradation half-lives (DT₅₀) and identify the major metabolites.

Mobility in Soil

The mobility of this compound in soil is relatively low.[2] This is attributed to its moderate water solubility and its tendency to adsorb to soil organic matter. The estimated soil organic carbon-water partitioning coefficient (Koc) is 1100, which suggests low mobility.[2] This low mobility indicates that this compound is not expected to leach significantly into groundwater.[1]

Experimental Protocol: Soil Sorption/Desorption (Based on OECD Guideline 106 - Batch Equilibrium Method)

This method is used to determine the soil sorption coefficient (Koc) of this compound.

-

Soil Selection: Use a range of characterized soils with varying organic carbon content, pH, and texture.

-

Equilibration: Prepare solutions of radiolabeled this compound in 0.01 M CaCl₂. Add these solutions to known amounts of soil in centrifuge tubes.

-

Shaking: Shake the tubes at a constant temperature until equilibrium is reached (typically 24-48 hours).

-

Separation: Centrifuge the tubes to separate the soil and aqueous phases.

-

Analysis: Measure the concentration of this compound in the aqueous phase. The amount sorbed to the soil can be calculated by the difference from the initial concentration.

-

Calculation: Calculate the soil-water distribution coefficient (Kd) for each soil type. Normalize Kd to the organic carbon content of the soil to obtain the Koc value.

Bioaccumulation

This compound has a potential for bioaccumulation in aquatic organisms. An estimated Bioconcentration Factor (BCF) of 120 suggests a high potential for bioconcentration.[2] This is consistent with its octanol-water partition coefficient (log P of 3.0).

Experimental Protocol: Fish Bioconcentration Flow-Through Test (Based on OECD Guideline 305)

This protocol is designed to determine the bioconcentration factor (BCF) of this compound in fish.

-

Test Organism: Select a suitable fish species (e.g., rainbow trout, bluegill sunfish).

-

Exposure Phase (Uptake): Expose the fish to a constant, low concentration of radiolabeled this compound in a flow-through system for a defined period (e.g., 28 days) or until a steady state is reached.

-

Depuration Phase: Transfer the fish to a clean, flowing water system without the test substance.

-

Sampling: Sample fish and water at regular intervals during both the uptake and depuration phases.

-

Analysis: Analyze the concentration of this compound and its metabolites in the fish tissue and water samples.

-

BCF Calculation: Calculate the BCF as the ratio of the concentration of the chemical in the fish to the concentration in the water at a steady state.

Quantitative Data Summary

The following tables summarize the available quantitative data on the environmental fate of this compound.

Table 2: Degradation Half-Lives of this compound

| Environmental Compartment | Half-life (DT₅₀) | Conditions | Source(s) |

| Soil | 28 days | Sandy loam soil | [2] |

| Soil | 20 days | Typical, aerobic | [1] |

| Atmosphere (Vapor Phase) | 3.9 hours (estimated) | Reaction with hydroxyl radicals | [2] |

Table 3: Mobility and Bioaccumulation Potential of this compound

| Parameter | Value | Interpretation | Source(s) |

| Soil Sorption Coefficient (Koc) | 1100 (estimated) | Low mobility | [2] |

| Bioconcentration Factor (BCF) | 120 (estimated) | High potential | [2] |

Visualization of Key Processes

Environmental Fate and Transport Pathways

The following diagram illustrates the major environmental fate and transport pathways of this compound.

Experimental Workflow for Soil Sorption (OECD 106)

This diagram outlines the key steps in determining the soil sorption coefficient (Koc) of this compound.

References

- 1. This compound (Ref: MC 2188) [sitem.herts.ac.uk]

- 2. This compound | C5H12ClO2PS2 | CID 32739 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. ukm.my [ukm.my]

- 4. researchgate.net [researchgate.net]

- 5. Biodegradation of Chlorpyrifos by Enterobacter Strain B-14 and Its Use in Bioremediation of Contaminated Soils - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Scientists isolate bacteria that can degrade pesticides [newindianexpress.com]

Chlormephos Degradation in Soil and Water: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlormephos, an organothiophosphate insecticide, is primarily used to control soil-dwelling insects. Understanding its environmental fate, particularly its degradation pathways in soil and water, is crucial for assessing its ecological impact and ensuring environmental safety. This technical guide provides a comprehensive overview of the current scientific understanding of this compound degradation, including its primary degradation pathways, the products formed, and the factors influencing these processes. The guide also details experimental methodologies for studying this compound degradation and presents quantitative data in a clear, comparative format.

Core Degradation Pathways

This compound degrades in the environment through a combination of biotic and abiotic processes, including microbial degradation, hydrolysis, and photodegradation. The specific pathway and rate of degradation are influenced by various environmental factors such as soil type, pH, temperature, and the presence of microorganisms.

Degradation in Soil

In the soil environment, the primary degradation pathway for this compound is its conversion to ethion.[1] This transformation is a significant route for the dissipation of this compound in terrestrial systems. The persistence of this compound in soil can vary depending on the soil characteristics. For instance, in a sandy loam soil, this compound has an observed half-life of 28 days.[1] Another source suggests a typical half-life (DT₅₀) of 20 days in soil under aerobic conditions.

Microbial Degradation: While specific microbial pathways for this compound are not extensively detailed in the available literature, the degradation of organophosphate pesticides, in general, is well-documented. Microorganisms utilize enzymes such as phosphotriesterases, organophosphorus hydrolase (OPH), and esterases to break down these compounds.[2][3][4] These enzymes typically hydrolyze the phosphoester bonds, leading to the detoxification of the parent compound. It is plausible that similar enzymatic processes are involved in the microbial degradation of this compound in soil.

Degradation in Water

In aqueous environments, this compound degradation is primarily driven by hydrolysis, with the rate being highly dependent on the pH of the water.

Photodegradation

Photodegradation can also contribute to the breakdown of this compound, particularly in the presence of photosensitizers. When exposed to UV radiation in the presence of sensitizing agents, this compound can be oxidized, ultimately leading to the formation of O,O-diethyl phosphate.[1]

Quantitative Degradation Data

The following table summarizes the available quantitative data on the degradation of this compound in soil.

| Matrix | Condition | Parameter | Value | Reference |

| Sandy Loam Soil | Not Specified | Half-life (t½) | 28 days | [1] |

| Soil | Aerobic | DT₅₀ | 20 days |

Note: Data on the degradation kinetics of this compound in water under varying pH and temperature conditions are limited in the reviewed literature.

Experimental Protocols

Detailed experimental protocols for studying this compound degradation are not widely published. However, based on established methods for other organophosphate pesticides, a general methodology can be outlined. The following protocols are adapted from OECD guidelines and common practices in environmental chemistry.[7]

Soil Degradation Study (Aerobic)

This protocol is designed to assess the rate and pathway of this compound degradation in soil under aerobic laboratory conditions.

1. Soil Selection and Preparation:

-

Select a representative soil, such as a sandy loam, with known physicochemical properties (pH, organic carbon content, texture).

-

Sieve the soil (e.g., through a 2 mm mesh) to remove large debris and ensure homogeneity.

-

Adjust the soil moisture to a specific level, typically 40-60% of its water holding capacity.

2. Application of this compound:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., acetone).

-

Apply the this compound solution to the soil to achieve a desired initial concentration. Ensure even distribution by thorough mixing.

-

A control group of soil treated only with the solvent should be prepared.

3. Incubation:

-

Incubate the treated and control soil samples in the dark at a constant temperature (e.g., 20 ± 2°C).

-

Maintain aerobic conditions by ensuring adequate air exchange. This can be achieved by using flasks with loose-fitting stoppers or by periodically opening the incubation vessels.

4. Sampling and Analysis:

-

Collect soil subsamples at predetermined time intervals (e.g., 0, 1, 3, 7, 14, 21, 28, and 56 days).

-

Extract this compound and its potential degradation products (e.g., ethion) from the soil samples using an appropriate solvent extraction method (e.g., QuEChERS or Soxhlet extraction with a solvent like acetonitrile or a hexane/acetone mixture).

-

Analyze the extracts using a suitable analytical technique, such as Gas Chromatography-Mass Spectrometry (GC-MS) or Gas Chromatography with a Flame Photometric Detector (GC-FPD).

5. Data Analysis:

-

Quantify the concentration of this compound and its metabolites at each time point.

-

Plot the concentration of this compound versus time and determine the degradation kinetics (e.g., first-order kinetics).

-

Calculate the half-life (DT₅₀) of this compound in the soil.

Water Hydrolysis Study

This protocol is designed to determine the rate of this compound hydrolysis at different pH values and temperatures.

1. Preparation of Buffer Solutions:

-

Prepare sterile buffer solutions at a range of pH values (e.g., 4, 7, and 9) using standard buffer systems.

2. Application of this compound:

-

Add a known amount of this compound from a stock solution to each buffer solution to achieve a specific initial concentration.

3. Incubation:

-

Incubate the solutions in the dark in constant-temperature water baths set at different temperatures (e.g., 20°C, 30°C, and 40°C).

4. Sampling and Analysis:

-

Collect aliquots from each solution at various time intervals. The frequency of sampling will depend on the expected rate of hydrolysis.

-

Extract this compound and its hydrolysis products from the aqueous samples using liquid-liquid extraction (LLE) with a suitable organic solvent (e.g., dichloromethane or hexane) or solid-phase extraction (SPE).

-

Analyze the extracts using GC-MS or a similar analytical technique.

5. Data Analysis:

-

Determine the concentration of this compound at each time point for each pH and temperature combination.

-

Calculate the hydrolysis rate constant (k) and the half-life (t½) for each condition.

Analytical Methodology: GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of this compound and its degradation products.

1. Sample Preparation:

-

Soil: Extraction using the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is common for pesticide residue analysis in soil. This typically involves extraction with acetonitrile followed by a cleanup step using dispersive solid-phase extraction (d-SPE) with a combination of sorbents to remove matrix interferences.

-

Water: Liquid-liquid extraction with a non-polar solvent like dichloromethane or hexane, or solid-phase extraction (SPE) using a C18 cartridge, can be used to extract and concentrate this compound and its metabolites from water samples.

2. GC-MS Parameters (Example):

-

Gas Chromatograph: Equipped with a capillary column suitable for organophosphate analysis (e.g., a non-polar or mid-polar column like a DB-5ms or HP-5ms).

-

Injector: Splitless mode to enhance sensitivity.

-

Oven Temperature Program: A temperature gradient is used to separate the compounds of interest. For example, an initial temperature of 60°C held for 1 minute, then ramped to 280°C at a rate of 10°C/minute, and held for 5 minutes.

-

Mass Spectrometer: Operated in either full scan mode for identification of unknown degradation products or selected ion monitoring (SIM) mode for sensitive quantification of target analytes (this compound and ethion).

Visualizing Degradation Pathways and Workflows

To better illustrate the processes described, the following diagrams are provided in Graphviz DOT language.

Caption: Overview of this compound Degradation Pathways in Soil, Water, and via Photodegradation.

Caption: Experimental Workflow for a this compound Soil Degradation Study.

Conclusion

The degradation of this compound in the environment is a multifaceted process involving microbial, chemical, and photochemical mechanisms. In soil, the primary transformation product is ethion. In water, hydrolysis is the dominant degradation pathway, particularly under alkaline conditions. While quantitative data is somewhat limited, available studies indicate that this compound is not highly persistent in the environment. Further research is needed to fully elucidate the specific microbial pathways and to generate more comprehensive kinetic data for its degradation under a wider range of environmental conditions. The experimental protocols and analytical methods outlined in this guide provide a framework for conducting such studies, which are essential for a thorough environmental risk assessment of this insecticide.

References

- 1. This compound | C5H12ClO2PS2 | CID 32739 - PubChem [pubchem.ncbi.nlm.nih.gov]